

An In-depth Technical Guide to 3,5-Dimethylanisole

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Compound of Interest

Compound Name: 3,5-Dimethylanisole

Cat. No.: B1630441

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This technical guide provides a comprehensive overview of **3,5-Dimethylanisole**, a significant organic compound utilized as an intermediate in various chemical syntheses. This document outlines its chemical identity, physical and chemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity

- IUPAC Name: 1-methoxy-3,5-dimethylbenzene[1][2]
- Synonyms: **3,5-Dimethylanisole**, 5-Methoxy-m-xylene, Benzene, 1-methoxy-3,5-dimethyl-[1][3][4]

Physicochemical Properties

3,5-Dimethylanisole is a combustible liquid that appears clear and colorless to light yellow.[5] It is an aromatic ether with a benzene ring substituted by a methoxy group (-OCH₃) and two methyl groups (-CH₃) at the 3 and 5 positions.[5] This substitution pattern, with the electron-donating methoxy and methyl groups, activates the aromatic ring for electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.[5]

A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference
CAS Number	874-63-5	[1][2][4][5][6][7][8][9][10]
Molecular Formula	C ₉ H ₁₂ O	[2][4][5][9]
Molecular Weight	136.19 g/mol	[2][5][7][8]
Boiling Point	193-194.5 °C	[5][6][7][8]
Melting Point	-0.2 °C	[5]
Density	0.963 g/mL at 25 °C	[6][7][8]
Flash Point	65-66 °C (149-150.8 °F)	[5][7][8]
Refractive Index	n ₂₀ /D 1.512	[6][7][8]

Synthesis of 3,5-Dimethylanisole

The most common method for synthesizing **3,5-Dimethylanisole** is through the methylation of 3,5-dimethylphenol.[5] This reaction involves treating the phenol with a methylating agent in the presence of a base.[5]

The following protocol describes the synthesis of **3,5-Dimethylanisole** from 3,5-dimethylphenol and methyl iodide.

Materials:

- 3,5-Dimethylphenol (10 g, 0.082 mol)
- Anhydrous potassium carbonate (34 g, 0.25 mol)
- N,N-dimethylformamide (DMF, 150 mL)
- Methyl iodide (12.8 g, 0.090 mol)
- Ethyl acetate
- Saturated sodium chloride solution

- Anhydrous sodium sulfate
- Water
- Ice bath
- Silica gel for column chromatography

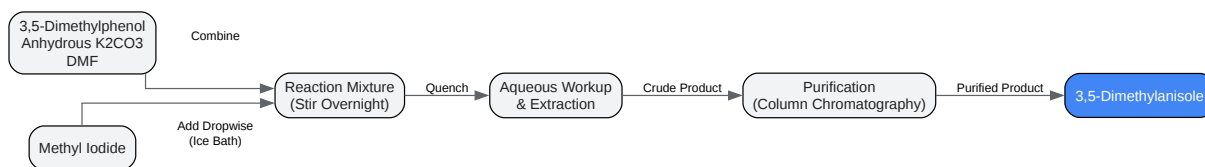
Procedure:

- Add 3,5-Dimethylphenol and anhydrous potassium carbonate to a flask containing N,N-dimethylformamide (DMF).
- Cool the mixture in an ice bath.
- Slowly add methyl iodide dropwise to the cooled reaction mixture.
- Stir the reaction mixture at room temperature overnight.
- After the reaction is complete, add water to the system.
- Extract the product with ethyl acetate.
- Wash the organic phase with a saturated sodium chloride solution.
- Dry the organic phase over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain **3,5-dimethylanisole**.

This protocol reportedly yields approximately 10 g (90% yield) of **3,5-dimethylanisole**.^[6] The structure of the final product can be confirmed using techniques such as ¹H NMR spectroscopy.^[6]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **3,5-Dimethylanisole**.



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Caption: Workflow for the synthesis of **3,5-Dimethylanisole**.

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